An In-Depth Technical Guide to the Structural Properties of 3,3'-Disulfanediyldibenzoic Acid
An In-Depth Technical Guide to the Structural Properties of 3,3'-Disulfanediyldibenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3'-Disulfanediyldibenzoic acid, also known as 3,3'-dithiodibenzoic acid, is an organosulfur compound with significant potential in various scientific domains, including medicinal chemistry and materials science. Its structure, featuring two benzoic acid moieties linked by a disulfide bond, imparts unique chemical and physical properties that are of considerable interest for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of the structural properties of 3,3'-Disulfanediyldibenzoic acid, detailing its synthesis, crystallographic structure, and spectroscopic characteristics.
Chemical and Physical Properties
3,3'-Disulfanediyldibenzoic acid is a solid at room temperature, typically appearing as a white to pale yellow powder.[1] It exhibits limited solubility in water but is soluble in various organic solvents.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₄H₁₀O₄S₂ | [2] |
| Molecular Weight | 306.36 g/mol | [3] |
| IUPAC Name | 3,3'-Disulfanediyldibenzoic acid | [3] |
| CAS Number | 1227-49-2 | [3] |
| Melting Point | 253-258 °C | [3] |
| Physical Appearance | White to pale yellow solid | [1] |
| Solubility | Limited in water, soluble in organic solvents | [1] |
| InChI Key | GFUOAUHUTVPUIJ-UHFFFAOYSA-N | [4] |
| SMILES | O=C(O)c1cccc(SSc2cccc(C(=O)O)c2)c1 | [1] |
Synthesis
The primary synthetic route to 3,3'-Disulfanediyldibenzoic acid involves the oxidation of 3-mercabtobenzoic acid. Various oxidizing agents can be employed for this disulfide bridge formation.
Experimental Protocol: Oxidation of 3-Mercaptobenzoic Acid
Objective: To synthesize 3,3'-Disulfanediyldibenzoic acid by the oxidation of 3-mercabtobenzoic acid.
Materials:
-
3-mercabtobenzoic acid
-
Dimethyl sulfoxide (DMSO)
-
Hydroiodic acid (HI) (catalytic amount)
-
Acetonitrile
-
10% Sodium hydroxide solution
-
Petroleum ether
-
Silica gel for thin-layer chromatography (TLC)
Procedure:
-
Dissolve 3-mercabtobenzoic acid in acetonitrile in a reaction flask.
-
Add a 3-fold molar excess of dimethyl sulfoxide (DMSO) to the solution.
-
Add a catalytic amount of hydroiodic acid (HI) to the mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC) with a petroleum ether mobile phase.
-
Upon completion of the reaction, add a 10% sodium hydroxide solution to the reaction mixture.
-
Extract the aqueous phase with acetonitrile.
-
The resulting product can be further purified by recrystallization.
Diagram of Synthetic Workflow:
Synthesis of 3,3'-Disulfanediyldibenzoic acid.
Crystallographic Properties
The three-dimensional structure of 3,3'-Disulfanediyldibenzoic acid has been determined by X-ray crystallography. The Cambridge Structural Database (CSD) entry for a related dithiodibenzoic acid is CCDC 222897.[4] Analysis of the crystal structure of a similar compound, 6,6′-Dihydroxy-3,3′-dithiodibenzoic acid, reveals key structural parameters.[5]
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [5] |
| Space Group | P2₁2₁2₁ | [5] |
| a (Å) | 5.3065 (6) | [5] |
| b (Å) | 11.1657 (13) | [5] |
| c (Å) | 23.906 (2) | [5] |
| S-S Bond Length (Å) | 2.051 (2) | [5] |
| Dihedral Angle (Phenyl Rings) | 55.9 (1)° | [5] |
The dihedral angle between the two phenyl rings is a critical feature, influencing the molecule's overall shape and potential for intermolecular interactions.
Spectroscopic Properties
Spectroscopic techniques are essential for the characterization of 3,3'-Disulfanediyldibenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are crucial for confirming the molecular structure. Spectra are typically recorded in deuterated dimethyl sulfoxide (DMSO-d₆).
Experimental Protocol: NMR Spectroscopy
-
Prepare a sample by dissolving approximately 10-20 mg of 3,3'-Disulfanediyldibenzoic acid in 0.7 mL of DMSO-d₆.[6]
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).[7]
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).[6][7]
¹H NMR Spectral Data (DMSO-d₆, 400 MHz) (Predicted values based on spectral data of similar benzoic acid derivatives)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~13.0 | br s | -COOH |
| ~8.1 | t | Ar-H |
| ~7.9 | d | Ar-H |
| ~7.8 | d | Ar-H |
| ~7.5 | t | Ar-H |
¹³C NMR Spectral Data (DMSO-d₆, 101 MHz) (Predicted values based on spectral data of similar benzoic acid derivatives)
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | C=O |
| ~139 | Ar-C-S |
| ~132 | Ar-C |
| ~130 | Ar-C |
| ~129 | Ar-C |
| ~128 | Ar-C |
| ~127 | Ar-C-COOH |
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Experimental Protocol: FTIR Spectroscopy
-
Prepare a KBr pellet by mixing a small amount of 3,3'-Disulfanediyldibenzoic acid with dry potassium bromide (KBr).
-
Grind the mixture to a fine powder and press it into a transparent pellet.
-
Record the FTIR spectrum over a range of approximately 4000-400 cm⁻¹.[8]
Characteristic IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) | [9][10] |
| 3100-3000 | Medium | C-H stretch (Aromatic) | [9] |
| 1760-1690 | Strong | C=O stretch (Carboxylic Acid) | [9][10] |
| 1600-1585 | Medium | C-C stretch (Aromatic Ring) | [9] |
| 1500-1400 | Medium | C-C stretch (Aromatic Ring) | [9] |
| 540-485 | Weak | S-S stretch | [1] |
Potential Biological Signaling Pathway Involvement
While direct studies on the specific signaling pathways modulated by 3,3'-Disulfanediyldibenzoic acid are limited, its structural motifs, particularly the presence of a disulfide bond and benzoic acid groups, suggest potential interactions with key cellular signaling cascades. Many phenolic and disulfide-containing compounds are known to possess antioxidant and anti-inflammatory properties, often through the modulation of the NF-κB and MAPK signaling pathways.[5][11]
Based on the known activities of structurally related molecules, a plausible mechanism of action for 3,3'-Disulfanediyldibenzoic acid involves the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of inflammation, and its inhibition can lead to a downstream reduction in the expression of pro-inflammatory cytokines.
Proposed Logical Workflow for NF-κB Inhibition:
Proposed NF-κB inhibition by 3,3'-Disulfanediyldibenzoic acid.
Conclusion
3,3'-Disulfanediyldibenzoic acid possesses a well-defined structure with distinct physical and chemical properties. Its synthesis is readily achievable through the oxidation of 3-mercabtobenzoic acid. The structural characterization by crystallographic and spectroscopic methods provides a solid foundation for understanding its behavior and potential applications. While its direct biological targets are still under investigation, its structural similarity to known antioxidant and anti-inflammatory agents suggests a plausible role in modulating key signaling pathways such as NF-κB. Further research into the biological activities of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. scienceopen.com [scienceopen.com]
- 5. Enhancement of diallyl disulfide-induced apoptosis by inhibitors of MAPKs in human HepG2 hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. Antioxidant synergistic anti-inflammatory effect in the MAPK/NF-κB pathway of peptide KGEYNK (KK-6) from giant salamander (Andrias davidianus) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
